molecular formula C23H20N2O2S B2559391 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide CAS No. 2034518-64-2

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2559391
CAS No.: 2034518-64-2
M. Wt: 388.49
InChI Key: NZGYQELMTJHSHO-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide is a complex organic compound that features a unique combination of structural elements, including an indoline moiety, a cyclopropane ring, and a thiophene-substituted benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide typically involves multiple steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

    Thiophene Substitution: The thiophene ring is introduced via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated benzamide derivative.

    Final Coupling: The final step involves coupling the cyclopropanecarbonylated indoline with the thiophene-substituted benzamide under conditions such as those provided by peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and thiophene moieties. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzamide and thiophene rings. Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols can be used.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate, or hydrogen peroxide.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Halogens, amines, thiols, and organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones from the thiophene ring, while reduction could produce alcohols or amines from the carbonyl groups.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The cyclopropane ring and thiophene moiety may enhance binding affinity and specificity, while the benzamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(pyridin-3-yl)benzamide: Similar structure but with a pyridine ring instead of thiophene.

    N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(furan-3-yl)benzamide: Contains a furan ring instead of thiophene.

    N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(phenyl)benzamide: Features a phenyl ring instead of thiophene.

Uniqueness

The presence of the thiophene ring in N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide imparts unique electronic properties, potentially enhancing its biological activity and making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c26-22(17-3-1-15(2-4-17)19-10-12-28-14-19)24-20-8-7-16-9-11-25(21(16)13-20)23(27)18-5-6-18/h1-4,7-8,10,12-14,18H,5-6,9,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGYQELMTJHSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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